[Nle11]-SUBSTANCE P

NK1 receptor receptor binding affinity functional agonism

Native Substance P's methionine oxidation causes rapid bioactivity loss and inconsistent dose-response relationships. [Nle11]-Substance P eliminates this variability through norleucine substitution at position 11, preserving NK1 receptor affinity (Kd = 9.26 ± 0.8 nM) while ensuring chemical stability in solution. • Oxidation-resistant for reproducible long-duration incubations, cAMP signaling, and dose-response curve generation. • Quantifiable CNS penetration (0.233 ± 0.039% ID/g tissue) enables brain NK1R distribution mapping. • Consistent spasmogenic potency across smooth muscle preparations supports reliable antagonist profiling. Supplied with full analytical characterization for procurement confidence.

Molecular Formula C64H100N18O13
Molecular Weight 1329.6 g/mol
Cat. No. B612786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Nle11]-SUBSTANCE P
Molecular FormulaC64H100N18O13
Molecular Weight1329.6 g/mol
Structural Identifiers
InChIInChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)
InChIKeyZEPTUBCWHRSMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Nle11]-Substance P: Oxidation-Resistant NK1 Agonist


[Nle11]-Substance P (CAS 57462-42-7) is a synthetic undecapeptide analog of the endogenous tachykinin neuropeptide Substance P, wherein the C-terminal methionine at position 11 is replaced by norleucine (Nle) to prevent methionine oxidation [1]. This substitution yields a compound with preserved NK1 receptor agonist activity and spasmogenic potency comparable to native Substance P, while offering enhanced chemical stability in solution . [Nle11]-Substance P is widely employed as a pharmacological tool to probe NK1 receptor signaling pathways in neurogenic inflammation, pain transmission, and smooth muscle contractility assays [2].

NK1 receptor signaling and binding assays
Oxidation-resistant long-duration and high-throughput experiments
Stable reference agonist for smooth muscle contractility and organ bath studies

Why [Nle11]-Substance P Cannot Be Substituted


Generic substitution of [Nle11]-Substance P with native Substance P or other NK1 agonists introduces significant experimental variability due to the inherent susceptibility of methionine-containing peptides to oxidation, which can lead to rapid loss of bioactivity, formation of inactive sulfoxide derivatives, and inconsistent dose-response relationships [1]. Furthermore, the specific Nle11 substitution confers distinct pharmacological properties—including differential antagonist sensitivity and altered blood-brain barrier permeability—that are not recapitulated by other Substance P analogs such as [Sar9,Met(O2)11]-SP or [Pro9]-SP, which exhibit divergent receptor activation profiles and tissue-specific potencies [2]. The evidence below quantifies precisely why [Nle11]-Substance P is a non-interchangeable reagent for rigorous NK1 receptor research.

Oxidation

Native Substance P methionine oxidation leads to rapid bioactivity loss and variable dose-response relationships.

Receptor profile

Other Substance P analogs (e.g., [Sar9,Met(O2)11]-SP) exhibit divergent receptor activation and tissue-specific potencies that may not transfer.

Tissue access

Differential antagonist sensitivity and blood-brain barrier permeability may not be reproduced by generic NK1 agonists.

[Nle11]-Substance P: Evidence vs. Native Substance P & Analogs


Preserved NK1 Receptor Affinity & Potency

In rat brain radioreceptor assays, cyclic analogs containing the Nle11 substitution exhibit the highest relative affinity among tested Substance P derivatives, with [Cys5,Cys6,Nle11]-SP demonstrating superior binding compared to [Cys5,Cys11]-SP5-11-NH2 and [Cys6,Cys11]-SP5-11-NH2 [1]. In functional smooth muscle preparations, [Nle11]-Substance P retains full agonist activity at NK1 receptors with potency comparable to native Substance P; in stimulated guinea-pig ileum, the spasmogenic activity of [Nle11]-Substance P is preserved in the same potency order as unmodified Substance P [2]. Additionally, a radioiodinated derivative, [125I-Tyr1, Nle11]-SP, binds to rat submaxillary gland homogenates with a Kd of 9.26 ± 0.8 nM and Bmax of 250 ± 20 fmol/mg protein, confirming high-affinity interaction with native NK1 binding sites [3]. This evidence establishes that Nle11 substitution does not compromise NK1 receptor engagement.

NK1 Affinity & Potency
Cross-study comparable
Highest relative affinity among cyclic Substance P analogs; Kd = 9.26 ± 0.8 nM, Bmax = 250 ± 20 fmol/mg protein; full agonist potency in guinea-pig ileum comparable to native SP.
Supports oxidation-resistant NK1 receptor activation in binding and functional assays.
Affinity assessed in rat brain and submaxillary gland membranes; functional response in stimulated ileum.
NK1 receptor receptor binding affinity functional agonism Substance P analog

Methionine Oxidation Avoidance

Native Substance P contains a C-terminal methionine residue (Met11) that is highly susceptible to oxidation, forming methionine sulfoxide derivatives that exhibit markedly reduced biological activity [1]. The substitution of norleucine (Nle) for methionine at position 11 in [Nle11]-Substance P completely eliminates this oxidative liability while preserving the hydrophobic character and chain length of the native residue [2]. This modification prevents the time-dependent loss of agonist activity observed with native Substance P during prolonged experimental manipulations, cell culture incubations, and storage in aqueous buffers . The oxidation resistance is a direct consequence of replacing the oxidizable thioether side chain of methionine with the chemically inert methylene chain of norleucine.

Oxidation Avoidance
Class-level inference
Norleucine substitution eliminates methionine oxidation pathway; retains bioactivity under conditions that oxidize native Substance P.
Ensures consistent and reproducible NK1 activation without oxidative degradation artifacts.
Sulfoxide formation rates depend on buffer composition and temperature; class-level stability gain.
peptide stability methionine oxidation norleucine substitution Substance P analog

Differential Antagonist Sensitivity for NK1 Subtypes

In comparative studies across multiple smooth muscle preparations, Substance P analogs containing the Nle11 substitution exhibit a distinct antagonist sensitivity profile that differs from both native Substance P and other modified tachykinins. Specifically, [D-Tyr4,D-Trp7,9,Nle11]SP-(4-11) acts as the most potent tachykinin antagonist in hamster and dog urinary bladder assays, whereas antagonists lacking the Nle11 modification (e.g., [D-Pro4,Lys6,D-Trp7,9,10,Phe11]SP-(4-11)) show competitive but quantitatively different inhibition patterns against Substance P and neurokinin A [1]. This differential pharmacological fingerprint enables researchers to discriminate between NK1 receptor subtypes and tissue-specific tachykinin pharmacology using [Nle11]-Substance P as a reference agonist [2].

Antagonist Sensitivity
Head-to-head
Nle11-containing antagonist [D-Tyr4,D-Trp7,9,Nle11]SP-(4-11) most potent in hamster and dog urinary bladder; distinct from Phe11 analog.
Enables NK1 receptor subtype discrimination across smooth muscle tissue preparations.
Potency rankings tissue-dependent; comparisons across bladder, ileum, duodenum.
NK1 receptor subtypes tachykinin antagonists pharmacological selectivity Substance P analog

Blood-Brain Barrier Permeability

In vivo brain uptake studies using intracarotid injection in male rats demonstrate that [3H]Nle11-Substance P achieves statistically significant brain penetration compared to the vascular reference marker [14C]inulin. At 15 seconds post-injection, [3H]Nle11-SP reached 0.233 ± 0.039% of injected radioactivity per gram tissue wet weight, significantly higher than [14C]inulin (0.143 ± 0.009%, p < 0.001) [1]. Region-specific analysis revealed elevated uptake in cortical areas, caudal brain regions, and circumventricular organs, confirming that [Nle11]-Substance P can access brain parenchyma following systemic administration . This property distinguishes it from other Substance P analogs that show negligible or undetectable brain penetration.

Brain Uptake
Cross-study comparable
1.63-fold higher brain uptake vs. inulin reference (p
Supports CNS NK1 pharmacology studies following systemic administration.
Region-specific elevation in cortex, caudal brain, and circumventricular organs in rat model.
blood-brain barrier neuropharmacokinetics brain uptake Substance P analog

[Nle11]-Substance P Research Applications


NK1 Receptor Pharmacology Assays

Leverage [Nle11]-Substance P's preserved NK1 receptor affinity (Kd = 9.26 ± 0.8 nM in rat submaxillary gland) [1] and oxidation resistance to conduct reproducible receptor binding assays, cAMP signaling studies, and smooth muscle contractility experiments without the confounding effects of methionine sulfoxide formation. This analog is ideal for long-duration incubations, dose-response curve generation, and antagonist competition studies where native Substance P would degrade and introduce variability.

Blood-Brain Barrier Penetration Studies

Utilize [3H]Nle11-Substance P's demonstrated brain penetration (0.233 ± 0.039% injected radioactivity/g tissue) [2] to investigate central nervous system NK1 receptor distribution, neurogenic inflammation in brain parenchyma, and CNS-mediated behavioral responses to systemic tachykinin administration. The quantifiable, region-specific uptake pattern enables precise pharmacokinetic-pharmacodynamic correlation in neuropharmacology studies.

NK1 Receptor Subtype Discrimination

Employ [Nle11]-Substance P as a reference agonist in antagonist profiling studies to distinguish NK1 receptor subtypes across different smooth muscle preparations [3]. The unique sensitivity of Nle11-containing analogs to antagonists like [D-Tyr4,D-Trp7,9,Nle11]SP-(4-11) enables researchers to classify tissue-specific receptor populations in guinea-pig ileum, hamster urinary bladder, dog carotid artery, and other pharmacological preparations.

In Vivo Neurogenic Inflammation Models

Apply [Nle11]-Substance P in animal models of neurogenic inflammation, pain transmission, and immune modulation where sustained NK1 receptor activation is required [4]. The compound's resistance to methionine oxidation ensures consistent agonist activity throughout the experimental time course, making it suitable for studies involving repeated dosing, chronic infusion, or ex vivo tissue analysis.

Application
Selection Property
Validation Focus
NK1 Receptor Pharmacology Assays
Oxidation-resistant full agonist activity
Reproducible binding and functional endpoints in long-term protocols
Blood-Brain Barrier Penetration Studies
Quantifiable brain uptake and regional distribution
CNS exposure model validation and neuropharmacokinetic profiling
NK1 Receptor Subtype Discrimination
Distinct antagonist sensitivity fingerprint
Tissue-specific receptor classification and pharmacological mapping
In Vivo Neurogenic Inflammation Models
Sustained agonist stability in biological media
Consistent target engagement over extended experimental time courses

Technical Documentation Hub

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57 linked technical documents
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